![molecular formula C12H23N3O2 B4850878 N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4850878.png)
N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea
Descripción general
Descripción
N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of urea compounds and is a selective antagonist of the dopamine D3 receptor. CPI-1189 has shown promising results in various scientific studies and has the potential to be used in the treatment of several neurological disorders.
Mecanismo De Acción
N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea acts as a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway of the brain and is involved in the regulation of reward and motivation. By blocking the dopamine D3 receptor, N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea can potentially reduce the reinforcing effects of drugs of abuse and prevent relapse in drug addiction.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the locomotor activity in rodents, indicating its potential use in the treatment of hyperactivity disorders. Furthermore, N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea is its high selectivity towards the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, the compound has a low solubility in water, which can make it difficult to administer in vivo. Furthermore, the compound has a short half-life, which can limit its efficacy in long-term studies.
Direcciones Futuras
There are several future directions for the research on N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea. One potential application of the compound is in the treatment of drug addiction. Preclinical studies have shown that N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea can reduce the reinforcing effects of drugs of abuse and prevent relapse in drug addiction. Furthermore, the compound has the potential to be used in the treatment of hyperactivity disorders such as ADHD. Another future direction for research on N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea is to study its potential use in the treatment of Parkinson's disease. The compound has been shown to increase the levels of BDNF in the brain, which is a protein that is reduced in Parkinson's disease.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea has been extensively studied for its potential use in the treatment of several neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent in the future.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c16-12(14-11-3-1-2-4-11)13-5-6-15-7-9-17-10-8-15/h11H,1-10H2,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBMEPGBIWXSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-[2-(morpholin-4-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4850797.png)
![4-(4-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4850798.png)
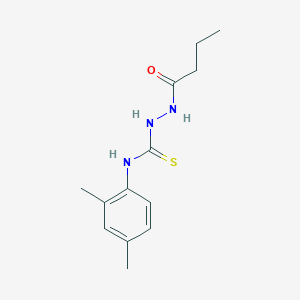
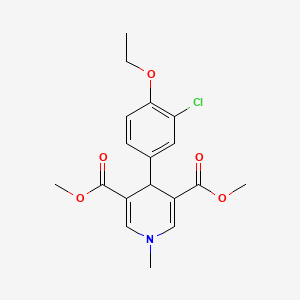
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B4850824.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4850831.png)
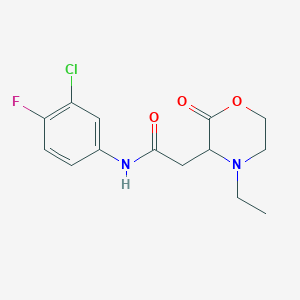
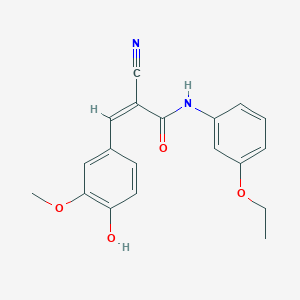
![2-(1H-benzimidazol-2-yl)-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4850871.png)
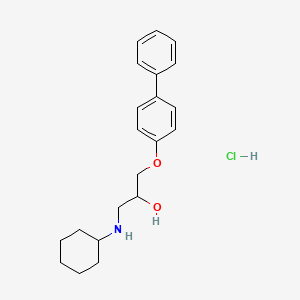
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B4850887.png)
![1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B4850888.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4850895.png)
![ethyl 1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4850903.png)